(E)-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine
Overview
Description
(E)-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine is an organic compound that belongs to the class of amines This compound features a fluorophenyl group, a methyl group, and a pyrrolidinyl ethyl group attached to a propenyl amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Propenyl Amine Backbone: This can be achieved through a condensation reaction between an appropriate aldehyde and an amine.
Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.
Attachment of the Pyrrolidinyl Ethyl Group: This can be done through an alkylation reaction using a pyrrolidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an alcohol, while reduction might yield a saturated amine.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological systems.
Medicine: Investigated for potential therapeutic effects, such as acting on specific receptors or enzymes.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the pyrrolidinyl ethyl group can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(2-Chlorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine
- (E)-3-(2-Bromophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine
Uniqueness
The presence of the fluorine atom in (E)-3-(2-Fluorophenyl)-2-methyl-N-(2-(1-methyl-pyrrolidin-2-yl)ethyl)prop-2-en-1-amine can significantly influence its chemical reactivity and biological activity compared to its chloro- and bromo- analogs. Fluorine atoms can enhance metabolic stability and binding affinity to biological targets.
Properties
IUPAC Name |
3-(2-fluorophenyl)-2-methyl-N-[2-(1-methylpyrrolidin-2-yl)ethyl]prop-2-en-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2/c1-14(12-15-6-3-4-8-17(15)18)13-19-10-9-16-7-5-11-20(16)2/h3-4,6,8,12,16,19H,5,7,9-11,13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOIECCDFNHLND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1F)CNCCC2CCCN2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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